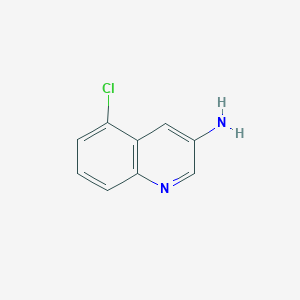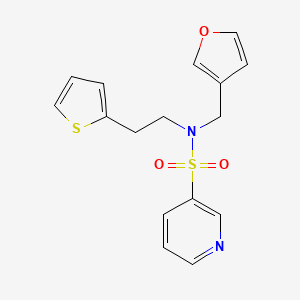
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide, also known as FTS, is a small molecule inhibitor that has been widely used in scientific research. FTS is a sulfonamide derivative that has been shown to have anti-tumor effects in a variety of cancer cell lines.
Wirkmechanismus
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide is not fully understood. However, it is thought that this compound inhibits the activity of several different signaling pathways by binding to specific proteins or enzymes involved in these pathways. This compound has been shown to bind to the SH2 domain of STAT3, which is involved in the activation of the JAK/STAT pathway. This compound has also been shown to bind to the p85 subunit of PI3K, which is involved in the activation of the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several different biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G1 phase. In addition, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide in lab experiments is that it is a small molecule inhibitor that can easily penetrate cell membranes. This compound has also been shown to have low toxicity and is well tolerated in animal studies. However, one limitation of using this compound is that it has a short half-life in vivo, which may limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several different future directions for the use of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide in scientific research. One future direction is to explore the use of this compound in combination with other inhibitors to enhance its anti-tumor effects. Another future direction is to investigate the use of this compound in combination with chemotherapy or radiation therapy to improve the efficacy of these treatments. In addition, further studies are needed to understand the mechanism of action of this compound and to identify new targets for its use in cancer therapy.
Synthesemethoden
The synthesis of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide is a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of furfural with methylamine to form N-(furan-3-ylmethyl)methylamine. The second step involves the reaction of N-(furan-3-ylmethyl)methylamine with 2-bromoethylthiophene to form N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)amine. The final step involves the reaction of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)amine with sulfonamide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide has been widely used in scientific research as an inhibitor of several different signaling pathways. This compound has been shown to inhibit the JAK/STAT pathway, which is involved in the regulation of cell growth and differentiation. This compound has also been shown to inhibit the PI3K/Akt pathway, which is involved in the regulation of cell survival and apoptosis. In addition, this compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Eigenschaften
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c19-23(20,16-4-1-7-17-11-16)18(12-14-6-9-21-13-14)8-5-15-3-2-10-22-15/h1-4,6-7,9-11,13H,5,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENBRDBCWVPCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

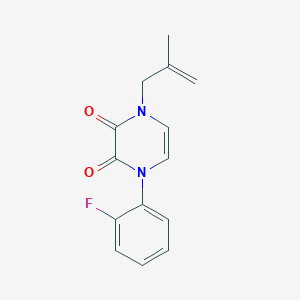

![N-(5-methyl-3-isoxazolyl)-2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2900229.png)
![N-cyclohexyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2900231.png)
![methyl 2-{4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate](/img/structure/B2900232.png)
![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2900234.png)


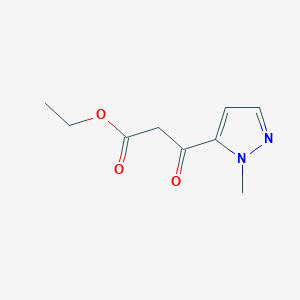
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2900244.png)
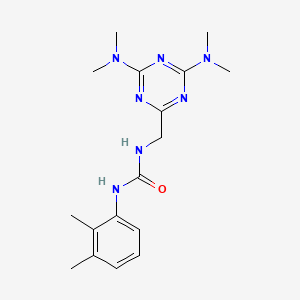
![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2900246.png)
![5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2900247.png)
